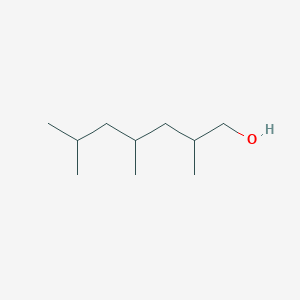

2,4,6-Trimethylheptan-1-ol

CAS No.:

Cat. No.: VC18057350

Molecular Formula: C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22O |

|---|---|

| Molecular Weight | 158.28 g/mol |

| IUPAC Name | 2,4,6-trimethylheptan-1-ol |

| Standard InChI | InChI=1S/C10H22O/c1-8(2)5-9(3)6-10(4)7-11/h8-11H,5-7H2,1-4H3 |

| Standard InChI Key | SPZKOUBIZRBFQY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C)CC(C)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,4,6-Trimethylheptan-1-ol belongs to the class of saturated monohydric alcohols with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . Its IUPAC name, (2S,4R)-2,4,6-trimethylheptan-1-ol, reflects its stereochemistry, where chiral centers at the 2nd and 4th carbons confer distinct spatial configurations . The compound’s branched structure enhances its steric hindrance, influencing reactivity and physical properties such as boiling point and solubility.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O | |

| Molecular Weight | 158.28 g/mol | |

| CAS Registry Number | 51079-79-9 (stereoisomer) | |

| IUPAC Name | (2S,4R)-2,4,6-trimethylheptan-1-ol |

Synthesis and Production Methods

Asymmetric Synthesis Strategies

The synthesis of 2,4,6-Trimethylheptan-1-ol often involves stereoselective techniques to control the configuration of its chiral centers. While direct literature on its synthesis is limited, analogous methodologies from related compounds provide actionable insights. For example, the synthesis of (2R,3R,4S,6S)-3-hydroxy-2,4,6-trimethyldodecanoic acid (HTMD) employs asymmetric methylation and Horner-Wadsworth-Emmons reactions to install methyl groups with high enantiomeric excess . These methods could be adapted for 2,4,6-Trimethylheptan-1-ol by modifying the carbon chain length and protecting group strategies.

Catalytic Reduction and Functionalization

A plausible route involves the reduction of a ketone precursor, such as 2,4,6-trimethylheptan-1-one, using catalysts like NaBH₄ or LiAlH₄. For instance, the reduction of similar tertiary alcohols in the synthesis of emericellamide B utilized NiCl₂·6H₂O/NaBH₄ systems to achieve high yields . Such conditions may be applicable for the target alcohol, though steric effects from the methyl groups could necessitate optimized reaction times or temperatures.

Physicochemical Properties

Physical Properties

While experimental data specific to 2,4,6-Trimethylheptan-1-ol is sparse, properties can be extrapolated from structurally similar alcohols. For example, 4,6,6-trimethylheptan-2-ol (a positional isomer) exhibits a density of 0.824 g/cm³ and a boiling point of 187.9°C . The primary alcohol group in 2,4,6-Trimethylheptan-1-ol likely increases its hydrogen-bonding capacity, elevating its boiling point relative to secondary or tertiary isomers.

Table 2: Estimated Physicochemical Properties

| Property | Value (Estimated) | Basis |

|---|---|---|

| Boiling Point | 190–200°C | Comparison to |

| Density | 0.82–0.85 g/cm³ | Analogous to |

| LogP (Partition Coefficient) | 2.8–3.2 | Similar to |

| Flash Point | ~70°C | Derived from |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks corresponding to methyl groups (δ 0.8–1.2 ppm), hydroxyl proton (δ 1.5–2.0 ppm, broad), and methine protons (δ 2.3–2.7 ppm) .

-

¹³C NMR: Signals for quaternary carbons (δ 25–35 ppm) and oxygen-bearing carbon (δ 60–70 ppm) .

Infrared (IR) Spectroscopy:

A strong O-H stretch near 3300 cm⁻¹ and C-O vibrations at 1050–1250 cm⁻¹ would dominate the spectrum .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Branched alcohols like 2,4,6-Trimethylheptan-1-ol serve as chiral building blocks in drug synthesis. For example, the HTMD unit in emericellamide B—a marine-derived antifungal agent—highlights the utility of methyl-rich alcohols in constructing complex natural products . The stereochemical purity of 2,4,6-Trimethylheptan-1-ol could make it valuable for analogous applications.

Surfactants and Fragrances

The compound’s hydrophobic alkyl chain and polar hydroxyl group suggest potential as a nonionic surfactant or emulsifier. Additionally, branched alcohols are common in fragrance formulations due to their stability and low volatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume